molecular formula C16H13FN2OS2 B2791274 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-82-8

2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2791274
CAS No.: 886915-82-8
M. Wt: 332.41
InChI Key: LOWRMHKQMYFZOY-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylthio group and a fluorobenzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-fluorobenzo[d]thiazol-2-ylamine, which can be synthesized from 2-aminobenzothiazole through fluorination reactions . Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzo[d]thiazol-2-yl moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the ethylthio and fluorobenzo[d]thiazol-2-yl groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWRMHKQMYFZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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